gamma-Amanitin
Description
Historical Context of Amatoxin Discovery and Early Research
The study of amatoxins is rooted in the investigation of poisonous mushrooms, particularly the death cap, Amanita phalloides. While the toxicity of these mushrooms has been known for centuries, the isolation and characterization of the responsible compounds occurred in the 20th century.
In 1941, Heinrich O. Wieland and Rudolf Hallermayer at the University of Munich successfully isolated the amatoxins. wikipedia.orgmushroom-appreciation.commdpi.comnih.govresearchgate.net This group of toxins includes alpha-, beta-, and gamma-amanitin. Subsequent research by Theodor Wieland, Heinrich's son, led to the separation and structural elucidation of these individual compounds. Early research focused on understanding the chemical nature of these toxins and their potent biological effects. The development of chromatographic techniques was crucial in separating the different amatoxins, allowing for more detailed scientific investigation. mdpi.comnih.gov
Academic Significance of this compound within Amatoxin Research
This compound is a valuable tool in academic research, primarily due to its specific mechanism of action. Like other amatoxins, it is a potent inhibitor of RNA polymerase II, a critical enzyme in eukaryotic cells responsible for transcribing DNA into messenger RNA (mRNA). medchemexpress.comwikipedia.orgmhmedical.comnih.gov This inhibition halts protein synthesis, ultimately leading to cell death. mhmedical.comnih.gov
The academic significance of this compound stems from several areas of study:
Mechanism of Transcription: By studying how this compound binds to and inhibits RNA polymerase II, researchers have gained valuable insights into the mechanics of transcription. wikipedia.orgnih.gov The toxin acts by interfering with the translocation of the RNA and DNA, which is necessary to clear the active site for the next round of RNA synthesis. wikipedia.orgnih.govnih.gov
Structure-Activity Relationships: The subtle structural differences between the various amatoxins, including this compound, allow for detailed structure-activity relationship studies. nih.govnih.gov For example, the configuration of the hydroxyl group in the isoleucine side chain of this compound is crucial for its high toxicity. nih.gov These studies help to identify the key molecular features required for binding to RNA polymerase II. nih.govnih.gov
Cell Biology Research: this compound is used as a tool in cell biology to selectively inhibit transcription by RNA polymerase II, allowing researchers to study the effects of transcriptional arrest on various cellular processes.
Classification and Occurrence in Fungal Genera
This compound is classified as a bicyclic octapeptide, a member of the amatoxin family. mushroom-appreciation.comwikipedia.orgresearchgate.netnih.gov These molecules are composed of eight amino acids arranged in a distinctive double-ring structure. wikipedia.orgmushroom-appreciation.comresearchgate.net
While famously associated with the Amanita genus, this compound and other amatoxins are also produced by species in other fungal genera, including Galerina, Lepiota, and Conocybe. wikipedia.orgmhmedical.comnih.govtandfonline.com The presence of these toxins in distantly related fungi is believed to be a result of horizontal gene transfer.
The following table lists some of the fungal genera and species known to contain this compound.
| Genus | Notable Species |
|---|---|
| Amanita | A. phalloides (death cap), A. virosa (destroying angel), A. bisporigera, A. ocreata wikipedia.orgmhmedical.com |
| Galerina | G. marginata, G. sulciceps, G. fasciculata mhmedical.comtandfonline.comwikipedia.orgpnas.orgasm.org |
| Lepiota | L. brunneoincarnata, L. josserandii, L. subincarnata nih.govosti.govtandfonline.com |
| Conocybe | C. filaris (syn. Pholiotina filaris) wikipedia.org |
The relative amounts of different amatoxins can vary between species. The table below provides a general overview of the amatoxin composition in some of these mushrooms.
| Species | Alpha-Amanitin (B190558) | Beta-Amanitin | This compound |
|---|---|---|---|
| Amanita phalloides | High | Moderate | Moderate tandfonline.com |
| Amanita verna | High | High | Moderate mdpi.comnih.gov |
| Galerina marginata | High | Present | Present tandfonline.comwikipedia.org |
| Lepiota josserandii | High | Not Detected | High osti.gov |
Structure
2D Structure
Properties
Key on ui mechanism of action |
/IN COMPARISON WITH THE PHALLOTOXINS/...THE LONG DELAYED HEPATOTOXIC RESPONSE SEEN IN HUMAN POISONINGS...IS MORE LIKELY DUE TO...ALPHA-, BETA-, & GAMMA-AMANITIN, ESPECIALLY THE ALPHA COMPONENT. THESE SO-CALLED AMATOXINS...ARE MORE TOXIC THAN THE PHALLOTOXINS, &, UNLIKE THE LATTER, THEY DAMAGE THE NUCLEOLUS & LATER THE NUCLEUS OF LIVER CELLS. |
|---|---|
CAS No. |
21150-23-2 |
Molecular Formula |
C39H54N10O13S |
Molecular Weight |
903.0 g/mol |
IUPAC Name |
2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-8,22-dihydroxy-13-[(2R,3S)-3-hydroxybutan-2-yl]-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C39H54N10O13S/c1-5-16(2)31-36(59)42-12-29(54)43-26-15-63(62)38-22(21-7-6-19(51)8-23(21)46-38)10-24(33(56)41-13-30(55)47-31)44-37(60)32(17(3)18(4)50)48-35(58)27-9-20(52)14-49(27)39(61)25(11-28(40)53)45-34(26)57/h6-8,16-18,20,24-27,31-32,46,50-52H,5,9-15H2,1-4H3,(H2,40,53)(H,41,56)(H,42,59)(H,43,54)(H,44,60)(H,45,57)(H,47,55)(H,48,58)/t16-,17-,18-,20+,24-,25-,26-,27-,31-,32-,63+/m0/s1 |
InChI Key |
WVHGJJRMKGDTEC-WCIJHFMNSA-N |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(C)O)C5=C(N3)C=C(C=C5)O |
Origin of Product |
United States |
Biosynthesis and Fungal Origin of Gamma Amanitin
Ribosomal Synthesis Pathway of Amatoxins
Unlike many fungal cyclic peptides, which are synthesized by large multienzyme complexes known as nonribosomal peptide synthetases (NRPSs), amatoxins are the product of a ribosomal pathway. nih.govunl.eduresearchgate.net This was a significant discovery, identifying amatoxins and phallotoxins as the first ribosomally synthesized cyclic peptides in the kingdom Fungi. nih.govnih.gov The process begins with the transcription and translation of a specific gene to produce a linear precursor peptide, or proprotein. unl.edunih.gov This ribosomal origin means that the core structure of the toxin is genetically encoded. nih.govnih.gov In Amanita bisporigera and Galerina marginata, the proprotein for α-amanitin is 35 amino acids long. nih.govnih.gov The biosynthesis of γ-amanitin is intricately linked to that of α-amanitin, with γ-amanitin serving as the direct precursor to α-amanitin through a final hydroxylation step. pnas.org
Genetic Basis: The MSDIN Gene Family and Precursor Peptides
The genetic foundation for amatoxin synthesis lies within a large family of genes known as the MSDIN family. pnas.orgnih.gov This name is derived from the highly conserved five-amino-acid sequence (Methionine-Serine-Aspartate-Isoleucine-Asparagine) found at the beginning of the precursor peptides they encode. nih.govnih.gov These genes code for proproteins that are typically 34 to 37 amino acids in length. unl.edunih.gov
The structure of these precursor peptides is tripartite, consisting of:
A conserved N-terminal "leader" sequence (the MSDIN region).
A hypervariable central "toxin" region, which contains the specific amino acid sequence that will become the final cyclic peptide (e.g., IWGIGCNP for α-amanitin). nih.govnih.gov
A conserved C-terminal "follower" sequence, which is cleaved off during maturation. researchgate.net
The number of MSDIN genes can vary significantly between different fungal species. For instance, genomes of amanitin-producing Amanita species can contain a large expansion of this gene family, with 19 to 40 MSDIN genes identified in some species, allowing for the potential production of a wide array of cyclic peptides. pnas.org In contrast, sequenced Galerina genomes encode only a single MSDIN gene, corresponding to the production of α-amanitin (and its precursor, γ-amanitin). pnas.org
| Genus | Approximate Number of MSDIN Genes per Genome | Diversity of Cyclic Peptides Produced | Reference |
|---|---|---|---|
| Amanita | 19 to 40 | High (dozens of unique peptides) | pnas.org |
| Galerina | 1 to 2 | Low (primarily α-amanitin) | pnas.orgnih.gov |
| Lepiota | 2 to 6 | Intermediate (α-amanitin is major) | pnas.org |
Enzymatic Post-Translational Modifications in Amanitin Biogenesis
Following ribosomal synthesis, the linear precursor peptide undergoes a series of crucial enzymatic modifications to become the mature, toxic bicyclic γ-amanitin. This intricate process involves cleavage, cyclization, and oxidation, catalyzed by specific enzymes. nih.govresearchgate.net
Cytochrome P450 monooxygenases (P450s) are a diverse group of enzymes that catalyze a wide range of oxidative reactions. nih.govresearchgate.net In the amanitin biosynthesis pathway, a specific enzyme, P450-29, has been identified as a key oxygenase. pnas.orgnih.gov These enzymes are responsible for hydroxylation reactions that modify certain amino acid residues within the peptide chain. researchgate.netresearchgate.net These hydroxylations are critical for the final structure and toxicity of the mature amatoxin. researchgate.net The conversion of γ-amanitin to α-amanitin, for example, is a hydroxylation step. pnas.org
Alongside P450s, another class of oxygenases, the flavin-containing monooxygenases (FMOs), plays a vital role. wikipedia.orgnih.gov Specifically, the enzyme FMO1 has been genetically confirmed as essential for amanitin biosynthesis. pnas.orgnih.gov FMOs also catalyze the oxygenation of various compounds and, in this pathway, contribute to the necessary modifications of the cyclic peptide backbone. researchgate.netwikipedia.org The actions of both P450 and FMO enzymes add molecular oxygen to their substrates, creating the unusual hydroxylated amino acids that are a hallmark of the amatoxins' toxicity. researchgate.net
A specialized prolyl oligopeptidase, designated POPB, is the key enzyme responsible for the initial and most critical steps of proprotein processing: cleavage and macrocyclization. nih.govnih.govnih.gov The precursor peptide contains highly conserved proline residues flanking the core toxin region. unl.eduresearchgate.net POPB recognizes these sites and performs two distinct catalytic actions:
Hydrolysis: It cleaves the peptide bonds at the proline residues, excising the linear octapeptide from the N-terminal leader and C-terminal follower sequences. researchgate.netunl.edu
Transpeptidation: In a remarkable and unique function, POPB then catalyzes a "head-to-tail" condensation reaction, forming a peptide bond between the N-terminus and the C-terminus of the excised octapeptide. nih.govresearchgate.net This creates the monocyclic peptide ring.
This dual-function enzyme is highly specific to the amanitin pathway. While most fungi have a "housekeeping" POP gene (POPA), the toxin-specific POPB gene is found only in amanitin-producing species. researchgate.netnih.gov
| Enzyme | Enzyme Class | Primary Function in Pathway | Reference |
|---|---|---|---|
| POPB | Prolyl Oligopeptidase (Serine Protease) | Cleavage of precursor peptide and macrocyclization | nih.govnih.govresearchgate.net |
| P450-29 | Cytochrome P450 Monooxygenase | Hydroxylation of amino acid residues | pnas.orgnih.gov |
| FMO1 | Flavin-Containing Monooxygenase | Oxygenation of amino acid residues | pnas.orgnih.gov |
Evolutionary Aspects of Amanitin Biosynthetic Pathways
The presence of the same complex toxin biosynthesis pathway in distantly related fungal genera (Amanita, Galerina, and Lepiota) has long been an evolutionary puzzle. pnas.orgnih.gov Current evidence strongly suggests that the disjunct distribution of this pathway is the result of horizontal gene transfer (HGT). pnas.orgresearchgate.netresearchgate.net This means the entire set of biosynthetic genes, including the MSDIN and POPB genes, was likely transferred between these fungal lineages. nih.govnih.gov
Phylogenetic analysis of the POPB gene shows that the sequences from Amanita, Galerina, and Lepiota form a single, well-supported monophyletic clade, which is inconsistent with the evolutionary history of the species themselves. nih.govnih.gov This incongruence between the gene tree and the species tree is a classic indicator of HGT. In contrast, the housekeeping POPA gene phylogeny mirrors the accepted species relationships. nih.govresearchgate.net
Following HGT, the amanitin pathway has undergone distinct evolutionary fates in different genera. In Amanita, the pathway evolved significantly through the expansion of the MSDIN gene family, leading to the production of a much wider range of toxic cyclic peptides. pnas.orgnih.gov In Galerina, the pathway appears more constrained, primarily producing α-amanitin. pnas.org This evolutionary divergence highlights how a horizontally transferred metabolic pathway can be adapted and modified by the recipient organism. pnas.orgnih.gov
Horizontal Gene Transfer Events
The presence of the same deadly toxins in unrelated mushroom genera has long been an evolutionary puzzle. The most plausible explanation for this disjunct distribution is horizontal gene transfer (HGT), the movement of genetic material between different species. pnas.orgresearchgate.net Phylogenetic and genetic analyses of the core genes involved in amanitin biosynthesis, including the MSDIN family and POPB, as well as the oxygenase-encoding genes P450-29 and FMO1, strongly support their origin through HGT. pnas.orgnih.gov It is hypothesized that these genes were transferred from an unknown ancestral fungal donor to the ancestors of the present-day toxic species of Amanita, Galerina, and Lepiota. pnas.orgresearchgate.net
Evidence for HGT is further substantiated by the fact that in some fungi, like Galerina, the amanitin biosynthesis genes are found in a cluster-like arrangement, which would facilitate their transfer as a single unit. pnas.org However, in Amanita and Lepiota, these genes are more scattered, suggesting that the HGT event may have been followed by genomic rearrangements. pnas.org The HGT of these toxin-producing capabilities represents a rapid and effective strategy for these fungi to acquire novel and potent defensive mechanisms. pnas.orgresearchgate.net
Gene Family Expansion and Genomic Rearrangements
Following the acquisition of the core biosynthetic genes, the evolutionary paths of amanitin production diverged significantly among the recipient genera, largely due to gene family expansion and genomic rearrangements. pnas.orgnih.gov
The most dramatic example of this is the expansion of the MSDIN gene family in the genus Amanita. While Galerina species typically possess only a single MSDIN gene that codes for α-amanitin, amanitin-producing Amanita species harbor a significantly expanded family of 19 to 40 MSDIN genes. pnas.org This expansion has led to the production of a wide array of cyclic peptides in Amanita species, with at least 45 different cyclic peptides documented in deadly Amanita mushrooms. pnas.org In contrast, Lepiota species show a more moderate expansion, with two to six MSDIN genes. pnas.org
The genomic arrangement of these crucial biosynthetic genes also displays genus-specific characteristics. In Galerina species, the genes are organized in a compact, cluster-like manner, spanning approximately 0.1 million base pairs (Mbp). pnas.org This is in stark contrast to Lepiota, where the amanitin biosynthesis genes are randomly scattered across a larger genomic region of about 2 Mbp. pnas.org Amanita exhibits yet another distinct arrangement, with the relevant genes distributed over an even larger genomic area, up to 30 Mbp, though not in a completely random fashion. pnas.org These differing genomic architectures highlight the distinct evolutionary trajectories taken by each genus after the initial acquisition of the amanitin biosynthesis pathway. pnas.org
| Fungal Genus | MSDIN Gene Family Size | Genomic Arrangement of Biosynthesis Genes | Approximate Genomic Region Span |
|---|---|---|---|
| Amanita | 19 - 40 genes | Distributed over a large region | Up to 30 Mbp |
| Galerina | 1 gene | Cluster-like arrangement | ~ 0.1 Mbp |
| Lepiota | 2 - 6 genes | Randomly scattered | ~ 2 Mbp |
Cultivation and Production of this compound in Laboratory Settings
The laboratory production of γ-amanitin is a significant challenge, primarily due to the difficulty in cultivating the fungi that naturally produce it. biorxiv.org Amanita species, the most prolific producers of a diverse range of amatoxins, are ectomycorrhizal, meaning they exist in an obligate symbiotic relationship with the roots of specific trees. biorxiv.org This complex symbiosis has proven exceedingly difficult to replicate under laboratory conditions, and as a result, these mushrooms cannot yet be made to fruit in a lab setting. biorxiv.org Consequently, the primary source of γ-amanitin for research and other applications remains the extraction and purification from wild-harvested mushrooms, such as Amanita phalloides. researchgate.netresearchgate.net
Despite these challenges, some limited success has been achieved in the laboratory cultivation of amatoxin-producing fungi. One study reported the successful isolation and cultivation of Amanita exitialis on a potato dextrose malt (B15192052) (PDM) medium. researchgate.net The pure cultures were found to produce α-amanitin and β-amanitin, albeit at levels approximately 10% of those found in the wild fruiting bodies. researchgate.net The extraction of these toxins from the cultured mycelia involved lyophilization, grinding, and extraction with a methanol-water solvent. researchgate.net While this demonstrates the potential for laboratory production, the yields remain low, making it an inefficient method for large-scale production.
Given the difficulties with fungal cultivation, chemical synthesis presents an alternative avenue for obtaining amanitins (B175416). A total synthesis for α-amanitin has been developed, which offers a route to producing this and potentially other amanitins, like γ-amanitin, in a controlled laboratory environment, independent of the fungal source. advancedsciencenews.com This approach also allows for the creation of structural variants for further research. advancedsciencenews.com However, the complexity of the molecule makes this a challenging and multi-step process. advancedsciencenews.com
| Method | Source/Organism | Advantages | Challenges |
|---|---|---|---|
| Extraction from Wild Mushrooms | Amanita phalloides and other toxic species | Established method for obtaining naturally occurring toxins. | Dependent on seasonal and geographical availability of mushrooms; potential for batch-to-batch variation. |
| Fungal Cultivation | Amanita exitialis (limited success) | Potential for a controlled and sustainable supply. | Extremely difficult to replicate the natural symbiotic environment for most Amanita species; low yields of toxins. biorxiv.orgresearchgate.net |
| Chemical Synthesis | N/A (in vitro synthesis) | Independent of fungal source; allows for the creation of analogs. advancedsciencenews.com | Complex, multi-step process; may not be economically viable for large-scale production. advancedsciencenews.com |
Molecular Mechanism of Action of Gamma Amanitin
Primary Target: Eukaryotic RNA Polymerase II (RNAP II) Inhibition
The principal target of γ-amanitin is eukaryotic RNA Polymerase II (RNAP II), a crucial enzyme responsible for the transcription of protein-coding genes into messenger RNA (mRNA). mdpi.comnih.gov Amatoxins, including γ-amanitin, are potent and selective inhibitors of this enzyme. wikipedia.orgnih.gov By binding to RNAP II, γ-amanitin effectively halts the process of transcription, which is the first step in gene expression. mdpi.comnih.gov This inhibition is highly specific to RNAP II; RNA Polymerase I, which transcribes ribosomal RNA, is insensitive to the toxin, while RNA Polymerase III is inhibited to a lesser extent. nih.gov The high affinity and specificity of this interaction are central to the toxin's potent biological activity. nih.govresearchgate.net The consequence of RNAP II inhibition is a rapid decrease in the levels of mRNA within the cell, which directly precedes a shutdown of protein synthesis. mdpi.comnih.gov
Detailed Binding Interactions with RNAP II Subunits
While crystal structures of γ-amanitin complexed with RNAP II are not available, extensive research on the closely related α-amanitin provides a detailed model for this interaction. The structural similarities between amatoxins suggest a conserved binding mechanism. The binding site for these toxins is located in a funnel-shaped cavity near the enzyme's active center, involving multiple contacts with the largest subunits of RNAP II. pnas.orgnih.gov
Interaction with the Largest Subunit, Rpb1
The primary interaction of amatoxins occurs with the largest subunit of RNAP II, known as Rpb1. researchgate.netnih.gov The toxin binds to a region of Rpb1 that includes the "bridge helix," an alpha-helix that spans the cleft between the two largest subunits of the enzyme. pnas.orgnih.gov Specific amino acid residues within the Rpb1 subunit form hydrogen bonds and other non-covalent interactions with the amatoxin molecule, securing it in the binding pocket. pnas.orgnih.gov Studies have shown that mutations in the Rpb1 subunit can confer resistance to amatoxins, highlighting the critical nature of this interaction for the toxin's inhibitory function. nih.gov The binding is characterized by a high affinity, with dissociation constants in the nanomolar range for mammalian RNAP II. nih.gov
Role of the Bridge Helix and Trigger Loop
The bridge helix and the trigger loop are two mobile elements of RNAP II that are essential for the enzyme's catalytic activity and translocation along the DNA template. nih.govnih.gov The binding of amatoxins in close proximity to these structures is key to their inhibitory mechanism. nih.govresearchgate.net By interacting with the bridge helix, the toxin is thought to restrict its flexibility, which is necessary for the movement of the polymerase along the DNA. pnas.orgnih.gov
Furthermore, evidence suggests that amatoxins directly interfere with the function of the trigger loop. nih.govresearchgate.net The trigger loop is a flexible loop that plays a critical role in substrate selection and catalysis. nih.govnih.gov It moves into a closed conformation upon binding of the correct nucleotide triphosphate, facilitating the addition of the nucleotide to the growing RNA chain. researchgate.netoup.com Structural models based on α-amanitin show that the toxin can trap the trigger loop in an open, inactive conformation, preventing it from participating in catalysis. researchgate.netoup.com This interference with both the bridge helix and the trigger loop effectively locks the enzyme in a state that is unable to efficiently carry out transcription. nih.govnih.gov
Impact on Transcription: mRNA Synthesis Disruption
The binding of γ-amanitin to RNAP II has a profound and immediate impact on the process of transcription. The primary consequence is the severe inhibition of mRNA synthesis. mdpi.comnih.gov While the toxin does not completely abolish the catalytic activity of the enzyme, it dramatically reduces the rate of transcription elongation. uniprot.orgresearchgate.net The rate of nucleotide addition is slowed from thousands to just a few nucleotides per minute. uniprot.org This drastic reduction in the speed of transcription effectively halts the production of new mRNA molecules. mdpi.comnih.gov As existing mRNA molecules are naturally degraded over time, the cellular pool of mRNA is rapidly depleted, leading to a state of transcriptional arrest. mdpi.comnih.gov
Downstream Cellular Consequences of Transcriptional Inhibition
The cessation of mRNA synthesis initiates a cascade of downstream cellular events, ultimately leading to cell death. The initial and most direct consequence is the disruption of protein synthesis, as the templates for translation are no longer available.
Effects on Protein Synthesis
With the depletion of mRNA, the cellular machinery for protein synthesis, the ribosomes, are left without templates to translate. This leads to a rapid and widespread decrease in the synthesis of all cellular proteins. mdpi.comnih.gov The liver is particularly susceptible to this effect due to its high rate of protein synthesis and metabolism. nih.gov The inability to produce essential proteins, including enzymes, structural proteins, and signaling molecules, disrupts cellular homeostasis and function. The stress signals induced by the inhibition of transcription and protein synthesis can also trigger programmed cell death pathways, such as apoptosis. nih.gov
Cellular Pathways Affected Beyond Direct Transcription
While the primary mechanism of γ-amanitin toxicity is the potent inhibition of RNA polymerase II, leading to a halt in mRNA synthesis, its downstream cellular effects are complex and extend beyond the direct consequences of transcriptional arrest. wikipedia.orgnih.gov The cessation of protein synthesis triggers a cascade of secondary stress responses within the cell, activating multiple signaling pathways that ultimately determine the cell's fate. mdpi.comnih.gov These pathways involve programmed cell death, responses to chemical imbalances, and inflammatory signaling.
Apoptosis Induction Pathways
Gamma-amanitin, along with other amatoxins, is a potent inducer of apoptosis, or programmed cell death, particularly in metabolically active cells like hepatocytes. mdpi.comdergipark.org.trnih.gov The primary trigger for this process is the initial inhibition of RNA polymerase II, which leads to cellular stress and the activation of key signaling molecules. researchgate.net
Research has shown that amatoxin-induced apoptosis involves both intrinsic and extrinsic pathways:
Intrinsic (Mitochondrial) Pathway : This pathway is initiated from within the cell in response to stress. frontiersin.org Amatoxin-induced transcriptional inhibition has been shown to cause an increase in the tumor suppressor protein p53. dergipark.org.trresearchgate.net This p53 protein can then translocate to the mitochondria, where it disrupts the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. researchgate.netresearchgate.net This imbalance leads to the permeabilization of the mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm. researchgate.net The released cytochrome c then activates a cascade of enzymes called caspases, particularly caspase-3, which are the executioners of apoptosis, leading to DNA fragmentation and other hallmarks of apoptotic cell death. dergipark.org.trresearchgate.net
Extrinsic (Death Receptor) Pathway : There is evidence suggesting the involvement of the extrinsic pathway, which is initiated by external signals. Amatoxins may act synergistically with tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, to induce apoptosis. mdpi.comdergipark.org.tr The binding of TNF-α to its receptor on the cell surface can initiate a signaling cascade that also culminates in the activation of caspases. dergipark.org.tr Studies in mice have shown that hepatic TNF-α mRNA concentrations increase after α-amanitin administration and that blocking TNF-α can prevent liver injury. mdpi.com
The interplay of these pathways contributes significantly to the severe liver damage observed in amatoxin poisoning. nih.gov
Oxidative Stress Response Mechanisms
In addition to apoptosis, amatoxin poisoning is associated with the induction of significant oxidative stress. nih.gov This is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov
The key mechanisms involved include:
ROS Generation : α-amanitin has been shown to be capable of forming phenoxyl-free radicals, which can contribute to the increased production of ROS. nih.gov This leads to damage of cellular components, including lipids, proteins, and DNA.
Lipid Peroxidation : The increase in ROS can lead to lipid peroxidation, a process where oxidants damage lipids in cell membranes. nih.gov This is evidenced by an increase in byproducts like malondialdehyde (MDA). nih.govresearchgate.net
Impact on Antioxidant Systems : The cellular response to amatoxins involves changes in the activity of antioxidant enzymes. Studies have reported an increase in the activity of superoxide dismutase (SOD) and glutathione peroxidase, which are enzymes that help neutralize ROS. nih.gov Furthermore, amatoxins can cause a significant increase in total and reduced glutathione (GSH), a key cellular antioxidant. nih.govresearchgate.net This suggests an initial compensatory response to the overwhelming oxidative stress.
Some research indicates that the toxicity related to TNF-α may be linked to the development of ROS, suggesting a crossover between the apoptotic and oxidative stress pathways. mdpi.com
Induction of Inflammasome Activation
Recent research has implicated the activation of the inflammasome, a multiprotein complex that mediates inflammation, in the pathology of amatoxin-induced liver injury. Specifically, the NLRP3 inflammasome has been identified as a key player. researchgate.netdntb.gov.ua
Danger signals, which can include cellular stress and the presence of toxins, can activate the NLRP3 inflammasome. researchgate.net Once activated, NLRP3 triggers the assembly of the inflammasome complex, which leads to the activation of caspase-1. Activated caspase-1 then proteolytically cleaves pro-inflammatory cytokines, such as interleukin-1β (IL-1β), into their active forms, promoting an inflammatory response. researchgate.net This process can also induce a form of inflammatory cell death known as pyroptosis. researchgate.net Studies have demonstrated that α-amanitin can activate the ROS/NF-κB-NLRP3 signaling pathway in human hepatoma cells, contributing to the inflammatory component of liver damage. researchgate.net
Structural Biology and Structure Activity Relationships of Amatoxins
Core Bicyclic Octapeptide Architecture of Gamma-Amanitin
This compound is a member of the amatoxin family, a group of structurally related, highly toxic compounds produced by certain species of Amanita, Galerina, and Lepiota mushrooms. nih.gov The fundamental architecture of this compound is a rigid bicyclic octapeptide, meaning it is composed of eight amino acids linked into two interconnected rings. wikipedia.orgnih.gov
The primary, larger ring is formed by standard peptide bonds linking the eight amino acid residues in a head-to-tail fashion. wikipedia.org A second, internal loop is created by a unique and defining feature of amatoxins: a tryptathionine bridge. This cross-link is a thioether bond formed between the indole (B1671886) ring of a tryptophan residue (specifically, a 6-hydroxytryptophan in the most potent amatoxins) and the sulfur atom of a cysteine residue. wikipedia.orgresearchgate.net This bicyclic structure confers significant conformational rigidity, which is essential for its biological activity.
Comparative Structural Analysis with Alpha- and Beta-Amanitin
The amatoxin family includes several closely related variants, with alpha-, beta-, and this compound being among the most prominent. Their core bicyclic octapeptide structure is identical, but they differ in the specific amino acid residues at certain positions, which in turn influences their polarity and biological activity. nih.govresearchgate.net
Alpha (α)-Amanitin is considered the most toxic of the group. It is characterized by an L-Asparagine residue at position 1, a trans-4-hydroxy-L-proline at position 2, and a (2S,3R,4R)-4,5-dihydroxy-L-isoleucine at position 3. wikipedia.orgadcreview.com
Beta (β)-Amanitin is structurally very similar to α-Amanitin but differs at position 1, where the L-Asparagine is replaced by L-Aspartic acid. This substitution of a neutral amide with a negatively charged carboxylic acid makes β-Amanitin more polar. nih.gov
Gamma (γ)-Amanitin shares the L-Asparagine residue at position 1 with α-Amanitin. The key difference is at position 3, where γ-Amanitin possesses a γ-hydroxy-L-isoleucine instead of the 4,5-dihydroxy-L-isoleucine found in α-Amanitin. nih.gov This difference in hydroxylation of the isoleucine side chain is the primary distinguishing feature between the two. researchgate.net
The relative concentrations of these toxins can vary, though typically α-Amanitin is the most abundant, followed by β-Amanitin, and then γ-Amanitin. nih.govnih.govresearchgate.net
| Amatoxin | Amino Acid at Position 1 | Amino Acid at Position 3 | Relative Polarity |
|---|---|---|---|
| α-Amanitin | L-Asparagine | (2S,3R,4R)-4,5-dihydroxy-L-isoleucine | Intermediate |
| β-Amanitin | L-Aspartic Acid | (2S,3R,4R)-4,5-dihydroxy-L-isoleucine | High |
| γ-Amanitin | L-Asparagine | γ-hydroxy-L-isoleucine | Low |
Key Residues and Functional Groups Influencing RNAP II Binding Affinity
The profound toxicity of amatoxins stems from their high-affinity, specific, and allosteric inhibition of RNA Polymerase II (RNAP II), the enzyme responsible for transcribing DNA into messenger RNA in eukaryotes. nih.govnih.gov This interaction occurs in a deep cavity within the enzyme, directly beneath a critical mobile element known as the bridge helix. nih.govuwec.eduuwec.edu The binding of the amatoxin locks this helix in place, preventing the translocation of the DNA and RNA strands, thereby halting transcription. wikipedia.orgadcreview.comnih.gov Several specific moieties on the amatoxin molecule are critical for this high-affinity binding.
The hydroxyl groups on the modified amino acid side chains at positions 2 and 3 are paramount for the interaction with RNAP II.
Hydroxyproline (B1673980) (Hyp) at position 2: The trans-4-hydroxyl group of the proline residue is a key binding determinant. It forms a strong hydrogen bond with the side chain of a specific glutamate (B1630785) residue (Glu-A822) located on the bridge helix of the Rpb1 subunit of RNAP II. nih.govuwec.edu This interaction is a major anchor point for the toxin within the enzyme's binding pocket.
Dihydroxyisoleucine at position 3: The hydroxylated isoleucine side chain at position 3 is also crucial for optimal binding. nih.gov In α-Amanitin, the 4,5-dihydroxyisoleucine backbone carbonyl group engages in an indirect hydrogen bond with a histidine residue (His-A816) on the bridge helix, mediated by a glutamine residue (Gln-A768). nih.gov For γ-Amanitin, the γ-hydroxyl group on its isoleucine side chain is similarly important. The specific stereochemistry of this hydroxyl group is a prerequisite for maximal toxicity; having the hydroxyl group in the (S)-configuration, as in natural γ-Amanitin, is essential for high-affinity binding. nih.gov An analog synthesized with the opposite (R)-configuration showed a dramatically reduced inhibitory effect. nih.gov
Structure-Activity Relationship (SAR) Studies of Amatoxin Derivatives
Structure-activity relationship (SAR) studies, which involve systematically modifying the chemical structure of amatoxins and measuring the resulting change in biological activity, have provided deep insights into which functional groups are essential for toxicity. These studies consistently underscore the importance of the features involved in RNAP II binding.
Hydroxylation of Isoleucine (Position 3): The critical role of the hydroxyl group on the isoleucine side chain is demonstrated by comparing γ-Amanitin to amanullin. Amanullin is a naturally occurring, non-toxic amatoxin that is identical to γ-Amanitin except that it has a standard isoleucine (lacking the hydroxyl group) at position 3. This single change reduces its inhibitory effect on RNAP II by approximately two orders of magnitude. nih.gov
Stereochemistry at Position 3: The configuration of the side chain at position 3 is vital. Synthesized analogs with variations in the stereochemistry of the methyl group at the β-carbon of this side chain showed significantly weaker affinities for RNAP II. nih.gov This indicates that the precise spatial arrangement of this side chain is necessary for proper interaction with the enzyme.
Hydroxylation of Proline (Position 2): The hydroxyl group on the proline at position 2 is one of the three most important binding sites. nih.gov SAR studies using various analogs of this hydroxyproline residue have confirmed that its ability to form hydrogen bonds and maintain the peptide's conformation is critical for toxicity. nih.gov
The Tryptathionine Bridge: As mentioned, the (R)-sulfoxide is important. Analogs lacking the sulfoxide (B87167) (thioether versions) are significantly less active, and the (S)-sulfoxide diastereomers are also less potent than their natural (R)-counterparts.
| Structural Modification | Example Compound/Analog | Effect on RNAP II Inhibition | Reference |
|---|---|---|---|
| Removal of hydroxyl group at position 3 | Amanullin (vs. γ-Amanitin) | ~100-fold decrease in activity | nih.gov |
| Incorrect stereochemistry of hydroxyl group at position 3 | S-deoxy[γ(R)-hydroxy-Ile³]-amaninamide | ~100-fold decrease in activity | nih.gov |
| Incorrect stereochemistry of methyl group at position 3 | L-allo-isoleucine analog | 100-fold decrease in activity | nih.gov |
| Removal of sulfoxide (S-deoxy) | S-deoxo-amaninamides | Significant decrease in activity | nih.gov |
Synthetic Approaches to this compound Analogs for Research
The chemical synthesis of amatoxins and their analogs is a formidable challenge due to their complex bicyclic structure, multiple stereocenters, and the presence of unusual, heavily modified amino acids. However, successful synthetic routes are crucial for conducting detailed SAR studies and developing amatoxin-based therapeutics, such as antibody-drug conjugates (ADCs).
Early synthetic work focused on amaninamide, an analog that lacks the 6-hydroxy group on the tryptophan moiety, making it a more accessible target. scite.ai A key reaction in many synthetic strategies is the Savige-Fontana reaction, which is used to form the critical tryptathionine thioether bridge. This reaction involves the intramolecular cyclization between a 3a-hydroxypyrrolo[2,3-b]indole (an activated tryptophan derivative) and a cysteine residue. scite.airesearchgate.net
More recent approaches have utilized solid-phase peptide synthesis (SPPS) to build the linear octapeptide chain, followed by solution-phase reactions to perform the two crucial cyclizations: the formation of the tryptathionine bridge and the final head-to-tail macrocyclization to close the main peptide ring. researchgate.netresearchgate.netresearchgate.net
A major bottleneck in the total synthesis of amatoxins like α- and γ-Amanitin has been the difficult, multi-step synthesis of the non-standard amino acid (2S,3R,4R)-4,5-dihydroxyisoleucine and its variants. advancedsciencenews.comnih.gov Researchers have developed convergent strategies where key fragments of the molecule are synthesized independently and then joined together, which can be more efficient for producing analogs and scaling up production. advancedsciencenews.com The final step in synthesizing the natural toxins involves the stereoselective oxidation of the thioether to the (R)-sulfoxide, which itself is a challenging chemical transformation. wikipedia.org
Analytical Methodologies for Gamma Amanitin Research
Extraction and Sample Preparation Techniques for Fungal and Biological Matrices
Effective extraction and sample preparation are foundational steps for isolating gamma-amanitin from its matrices, ensuring maximum recovery and minimizing interference from co-extracted compounds. Various techniques are employed, tailored to the specific sample type.
For fungal matrices, such as mushroom tissue, extraction commonly involves methanol (B129727) or acetonitrile-based solvent systems. For instance, methanol has been used for extracting amatoxins from Amanita phalloides researchgate.netnih.govresearchgate.net. Following initial solvent extraction, further purification is often necessary. Solid-phase extraction (SPE) is a widely adopted technique for both fungal and biological samples (e.g., urine, serum, plasma) due to its efficiency in concentrating analytes and removing matrix components nih.govresearchgate.netnih.govmdpi.comresearchgate.netmdpi.com. Oasis® PRIME HLB cartridges are frequently cited for the SPE of amatoxins, sometimes used without prior conditioning or equilibration steps for enhanced throughput nih.govresearchgate.netmdpi.com.
In biological fluids like urine and serum, initial sample preparation might involve protein precipitation with acetonitrile (B52724) or aqueous liquid-liquid extraction (A-LLE) using dichloromethane, followed by SPE mdpi.comceon.rs. For urine samples, some methods have demonstrated direct analysis without extensive pretreatment, reducing processing time escholarship.org. The choice of extraction solvent and SPE sorbent is critical for achieving high recovery rates and purity, which directly impacts the subsequent chromatographic and spectrometric analyses researchgate.net.
Table 1: Common Extraction and Sample Preparation Techniques for this compound
| Matrix Type | Extraction Solvent/Method | Purification Technique | Key Considerations | References |
| Fungal Tissue | Methanol, Acetonitrile | Solid-Phase Extraction (SPE), Preparative HPLC | Solvent choice impacts recovery; multiple purification steps may be needed for high purity researchgate.netnih.govresearchgate.net | researchgate.netnih.govresearchgate.net |
| Biological Fluids (Urine, Serum, Plasma) | Water, Acetonitrile, Methanol, Acetonitrile/Water | SPE (Oasis® PRIME HLB), Protein Precipitation (ACN) | Matrix effects can suppress ionization; direct analysis possible for some methods researchgate.netmdpi.commdpi.comescholarship.orgdntb.gov.uaresearchgate.net | researchgate.netmdpi.commdpi.comescholarship.orgdntb.gov.uaresearchgate.net |
| Biological Fluids | Aqueous Liquid-Liquid Extraction (A-LLE) with dichloromethane | SPE (Strong Cation Cartridges), Acidification | Acidification required for retention of β-amanitin on SPE columns mdpi.com | mdpi.com |
Chromatographic Separation Techniques
Chromatographic techniques are essential for separating this compound from other closely related amatoxins and matrix components, enabling precise detection and quantification. Reversed-phase liquid chromatography (RP-LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the most widely employed methods.
High-Performance Liquid Chromatography (HPLC)
HPLC, especially reversed-phase HPLC (RP-HPLC), provides effective separation of amatoxins. Methods often utilize C18 stationary phases with mobile phases consisting of acetonitrile or methanol gradients mixed with aqueous buffers, such as ammonium (B1175870) formate (B1220265) or acetate (B1210297) buffers, often with the addition of formic acid researchgate.netnih.govresearchgate.netmdpi.comdntb.gov.uanih.govbiorxiv.org. For example, a mobile phase composed of acetate buffer and methanol in a ratio of 83:17 (v/v) at a flow rate of 1 mL/min has been used, with separation achieved within approximately 15-25 minutes nih.govresearchgate.netmdpi.com. Analytical HPLC methods have been developed to isolate this compound with high purity (>99%) from Amanita phalloides researchgate.net.
Table 2: Representative HPLC Conditions for this compound Separation
| Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Run Time (min) | Detection Method | References |
| RP-C18 | Acetonitrile/Formate buffers | Varies | ~15 | MS, UV | researchgate.netmdpi.comdntb.gov.ua |
| RP-C18 | Acetate buffer (pH 4.7):Methanol (83:17, v/v) | 1.0 | ~25 | UV-EC, DAD-MS | nih.govresearchgate.netmdpi.com |
| RP-C18 (150x4.6mm) | 50 mM Ammonium Acetate + Acetonitrile (90+10, v/v) | 1.0 | Not specified | UV, MS | researchgate.net |
| RP-C18 (150x2.1mm) | Acetonitrile/Water with 0.005% Formic Acid (gradient) | 1.0 | 9 | MS/MS | nih.gov |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity, making it increasingly preferred for amatoxin analysis. UPLC methods commonly employ columns such as the ACQUITY UPLC HSS T3 column dntb.gov.uaresearchgate.netnih.gov. A typical UPLC method involves a gradient elution using methanol and water containing 1 mM ammonia (B1221849) fluoride (B91410) or 0.005% formic acid dntb.gov.uanih.gov. These methods can achieve separation of multiple amatoxins, including this compound, within a significantly reduced timeframe, often around 9 minutes nih.gov.
Spectrometric Detection and Quantification Methods
Spectrometric techniques, particularly Mass Spectrometry (MS) and UV detection, are vital for the identification and quantification of this compound after chromatographic separation.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry, especially when coupled with LC (LC-MS) or tandem mass spectrometry (LC-MS/MS), is the gold standard for sensitive and selective detection and quantification of this compound nih.govmdpi.comresearchgate.netceon.rsdntb.gov.uaresearchgate.netmdpi.comcdc.gov. Electrospray ionization (ESI) in positive ion mode is commonly used for amatoxins dntb.gov.uaresearchgate.netmdpi.com.
LC-MS/MS allows for highly specific quantification using Multiple Reaction Monitoring (MRM) nih.govdntb.gov.uaresearchgate.netmdpi.com. For this compound, specific mass transitions are monitored. For example, a transition from the precursor ion m/z 903.2 to a product ion at m/z 855.3 is used for quantitation, while m/z 903.2 to 243.2 can be used for confirmation .
The use of internal standards is crucial for accurate quantification, especially in complex biological matrices, to compensate for matrix effects and variations in sample preparation and ionization efficiency. Isotopically labeled compounds, such as 15N10-α-amanitin, have been employed as internal standards for α-amanitin, while β- and γ-amanitin are often quantified using external calibration due to the lack of readily available labeled standards for these specific compounds nih.govcdc.gov. However, research is ongoing to develop suitable internal standards for all amatoxins nih.govcdc.gov.
Table 3: Mass Spectrometry Detection Parameters for this compound
| Technique | Ionization Mode | Detection Mode | Precursor Ion (m/z) | Quantitation Ion (m/z) | Confirmation Ion (m/z) | Internal Standard Example | References |
| LC-MS/MS | ESI+ | MRM | 903.2 | 855.3 | 243.2 | 15N10-α-amanitin (for α-AMA) | nih.govcdc.gov |
| LC-MS/MS | ESI+ | MRM | 919.5 | 86.0 | N/A | γ-amanitin methyl ether (for α/β-AMA) | mdpi.commdpi.com |
| LC-HRMS/MS | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | |
| LC-DAD-MS / MS | ESI+ | MRM | Not specified | Not specified | Not specified | Not specified | researchgate.netmdpi.comdntb.gov.ua |
Note: Specific precursor and product ions for this compound itself are not consistently detailed across all sources, with some focusing on alpha-amanitin (B190558) as a proxy or using general transitions.
UV Detection
UV detection, often in conjunction with Diode Array Detection (DAD), is a complementary technique used for the quantification and identification of this compound, particularly when coupled with HPLC researchgate.netmdpi.combiorxiv.org. Amatoxins typically exhibit absorption maxima in the UV range, around 303–305 nm researchgate.netresearchgate.netmdpi.com. While UV detection is less sensitive and specific than MS, it is more accessible and can be used for initial screening or when MS is unavailable. For instance, in HPLC-UV-EC methods, UV detection at 305 nm is employed alongside electrochemical detection mdpi.combiorxiv.org. The limit of detection (LOD) for α-amanitin using UV detection in some studies has been reported in the range of 55-64 µg mL−1, while electrochemical detection provided lower LODs mdpi.com.
Compound List:
this compound
alpha-Amanitin (α-Amanitin)
beta-Amanitin (β-Amanitin)
Amanin
Amaninamide
Phalloidin
Phallacidin
Phallisacin
Illudin S
Illudin M
Desoxoviroidin
Ibotenic acid
Muscimol
Muscarine
Amanita phalloides
Amanita virosa
Amanita sp.
Lepiota brunneoincarnata
Lepiota josserandii
Lepiota clypeolaria
Lepiota cristata
Lepiota echinacea (B1179865)
Lepiota magnispora
Galerina marginata
15N10-α-amanitin
Amanitin methionine sulfoxide (B87167)
Gamma Amanitin As a Molecular Probe and Research Tool
Applications in Studying Gene Expression and Transcriptional Regulation
Gamma-amanitin is renowned for its precise and potent inhibition of eukaryotic RNA Polymerase II (RNAP II), an enzyme essential for transcribing DNA into messenger RNA (mRNA) wikipedia.orgbiosynth.comontosight.aipatsnap.commedchemexpress.comuni-muenchen.de. This inhibition occurs through direct binding to RNAP II, specifically interacting with the enzyme's bridge helix. This interaction impedes the translocation of DNA and RNA, thereby arresting the elongation phase of transcription wikipedia.orguni-muenchen.deresearchgate.netnih.gov. Consequently, mRNA synthesis is drastically reduced, leading to a shutdown of protein production by approximately 1,000-fold researchgate.netrsc.orgaacrjournals.org.
A key aspect of this compound's utility as a research tool is its differential sensitivity to various RNA polymerases. While RNAP I is insensitive to its effects, RNAP III exhibits moderate sensitivity, and RNAP II is highly sensitive, with inhibition occurring at nanomolar concentrations wikipedia.orguni-muenchen.de. This selective inhibition makes this compound an invaluable molecular probe for:
Investigating Transcription Processes: Researchers use this compound to block RNA synthesis, allowing for detailed studies of transcription elongation and regulation biosynth.comontosight.ai.
Analyzing Gene Expression: By halting mRNA production, it helps in understanding the role of specific genes and the dynamics of gene expression in cellular systems biosynth.comontosight.ai.
Determining RNA Polymerase Presence: Its differential inhibitory effects can be leveraged to identify and characterize the types of RNA polymerases active in a given biological sample wikipedia.org.
Validating Transcriptional Activity: this compound can serve as a control to verify the normalcy of transcriptional activity within cells .
Table 1: RNA Polymerase Inhibition Profile of this compound
| RNA Polymerase Type | Sensitivity to this compound |
| RNA Polymerase I | Insensitive |
| RNA Polymerase II | Highly Sensitive |
| RNA Polymerase III | Moderately Sensitive |
Utility in Investigating Cell Cycle and Apoptosis in Research Models
The profound disruption of transcription and protein synthesis caused by this compound ultimately leads to cell death, frequently through the induction of apoptosis biosynth.comontosight.airesearchgate.netaacrjournals.orgheidelberg-pharma.comresearchgate.net. A significant advantage of this compound in research models is that its mechanism of inhibiting RNAP II is independent of the cell cycle phase. Unlike many cytotoxic agents that target actively dividing cells (e.g., microtubule or DNA-targeting compounds), amanitin can affect both proliferating and quiescent (resting) cells heidelberg-pharma.comashpublications.orgbeacon-intelligence.comsciforum.netfrontiersin.org. This characteristic makes it particularly useful for studying cellular processes in a broader range of cell states.
Research has demonstrated that this compound can specifically halt cell cycle progression, particularly in the G1 phase, underscoring the critical role of ongoing transcription in this phase nih.gov. In experimental models, such as temperature-sensitive hamster cells (tsAF8 mutant) that arrest in G1, a significant decrease in RNA Polymerase II activity and its binding to this compound was observed at non-permissive temperatures, indicating a defect in RNAP II function or stability nih.gov. This ability to influence cell cycle progression and induce apoptosis makes this compound a valuable tool for dissecting these fundamental cellular events.
Development as a Payload in Antibody-Drug Conjugates (ADCs) for Targeted Research
The extreme potency and distinct mechanism of action of this compound have positioned it as a highly promising payload for Antibody-Drug Conjugates (ADCs) in targeted cancer therapy research researchgate.netaacrjournals.orgheidelberg-pharma.comresearchgate.netsciforum.netscitepress.netontosight.ailabiotech.eunih.govhealthresearchbc.cabioworld.com. ADCs are sophisticated therapeutic agents that combine the exquisite specificity of monoclonal antibodies with the potent cytotoxic effects of small-molecule drugs. This combination allows for the precise delivery of toxic payloads directly to cancer cells, thereby minimizing systemic exposure and reducing damage to healthy tissues researchgate.netheidelberg-pharma.comresearchgate.netontosight.ailabiotech.eunih.govhealthresearchbc.ca.
Amanitin-based ADCs represent a novel class of therapeutics due to amanitin's unique mode of action, which differs from the microtubule or DNA-targeting payloads common in many existing ADCs. This novel mechanism offers the potential to overcome drug resistance and effectively target dormant tumor cells, which are often refractory to conventional treatments researchgate.netheidelberg-pharma.comashpublications.orgbeacon-intelligence.com. Furthermore, the hydrophilic nature of amanitin contributes to the development of ADCs with improved physicochemical properties, such as a lower tendency for aggregation, even when conjugated at higher drug-to-antibody ratios wikipedia.orgadcreview.com. Preclinical studies have indicated promising therapeutic effects and good tolerability of amanitin-based ADCs in primate models, supporting their advancement in targeted cancer research researchgate.netnih.gov.
Mechanism of Action of Amanitin-Based ADCs in Cellular Systems
The efficacy of amanitin-based ADCs relies on a multi-step process. First, the monoclonal antibody component of the ADC specifically recognizes and binds to target antigens present on the surface of cancer cells. Following binding, the ADC is internalized by the cancer cell through receptor-mediated endocytosis. Once inside the cellular environment, a linker molecule cleaves to release the active amanitin payload researchgate.netheidelberg-pharma.comontosight.aibioworld.com.
Upon release, amanitin binds to intracellular RNAP II, irreversibly inhibiting transcription and protein synthesis. This disruption of essential cellular functions leads to rapid cell death, typically through apoptosis researchgate.netaacrjournals.orgheidelberg-pharma.comresearchgate.netashpublications.orgontosight.aibioworld.com. A crucial advantage of using amanitin in an ADC format is the mitigation of its inherent systemic toxicity. While free amanitin is known to cause significant liver toxicity due to its uptake by hepatocytes via the OATP1B3 transporter, amanitin ADCs are generally not substrates for this transporter. This characteristic results in manageable liver toxicity at therapeutically effective doses, as observed in preclinical studies researchgate.netrsc.orgaacrjournals.org.
Design and Synthesis of Click-Compatible Amanitin Derivatives for Conjugation
The effective development of amanitin-based ADCs necessitates the chemical modification of the amanitin molecule to enable its stable conjugation to antibodies via specific linker technologies. Research efforts have focused on synthesizing novel amanitin analogs and derivatives that are compatible with various bioconjugation chemistries, including the widely used "click chemistry" patsnap.comresearchgate.net.
The synthesis of amanitin itself presents considerable chemical challenges, particularly the production of its unusual amino acid components, such as dihydroxyisoleucine. Significant research has been dedicated to developing scalable synthetic routes for amanitin, with gram-scale synthesis being a notable achievement sciforum.net. These advancements allow for the creation of modified amanitin molecules equipped with specific conjugation handles. These handles are crucial for attaching the toxin to antibodies, thereby enhancing ADC applications by improving cytotoxicity and selectivity, ultimately refining amanitin's therapeutic index for cancer treatment sciforum.net. For instance, modifications have been explored to improve membrane permeability or introduce specific attachment points for linkers, facilitating precise conjugation and payload release sciforum.netnih.govacs.org.
Compound List:
this compound (γ-Amanitin)
Alpha-Amanitin (B190558) (α-Amanitin)
Beta-Amanitin (β-Amanitin)
Amatoxins (general group)
RNA Polymerase II (RNAP II)
RNA Polymerase I (RNAP I)
RNA Polymerase III (RNAP III)
Antibody-Drug Conjugates (ADCs)
TROP2
BCMA
HDP-101
chiHEA125
pHLIP
Methyl-amanitin oleate (B1233923)
Erdosteine
Silibinin dihydrogen disuccinate disodium (B8443419) (Legalon SIL)
Future Directions in Gamma Amanitin Research
Elucidation of Remaining Aspects of Biosynthetic Pathway
The biosynthesis of gamma-amanitin, like other amatoxins, represents a unique departure from typical fungal peptide synthesis, occurring via ribosomal pathways rather than nonribosomal peptide synthetases researchgate.net. This ribosomal origin involves the synthesis of a precursor peptide that undergoes post-translational modifications, including cleavage and cyclization, catalyzed by specific enzymes. While genes such as POPB (involved in cleavage and cyclization) and POPA (a housekeeping gene) have been identified in relation to alpha-amanitin (B190558) biosynthesis, a complete, step-by-step elucidation of the entire this compound biosynthetic pathway, including all enzymatic activities, regulatory mechanisms, and the precise sequence of modifications, is still an area of active research.
Future research efforts are directed towards:
Comprehensive Gene Identification and Characterization: Identifying and characterizing all genes and enzymes involved in the synthesis of this compound, from the initial ribosomal translation of the precursor peptide to the final cyclization and potential modifications specific to this compound.
Enzymatic Mechanism Studies: Detailed biochemical and structural studies of the enzymes responsible for processing the amanitin precursor peptide to understand their substrate specificity and catalytic mechanisms.
Regulatory Network Analysis: Investigating the transcriptional and post-transcriptional regulation of these biosynthetic genes, which could provide insights into how toxin production is controlled within the producing fungi.
Synthetic Biology Applications: A full understanding of the pathway could enable the genetic engineering of microbial hosts for the production of this compound or novel amanitin analogs, offering a sustainable and controlled source for research and potential therapeutic development. The potential for horizontal gene transfer (HGT) in the distribution of these pathways across different fungal genera also warrants further investigation researchgate.netresearchgate.net.
| Gene/Component | Role in Biosynthesis | Notes |
| Precursor Peptide | Ribosomal synthesis of the core peptide chain | A 35-amino acid proprotein is involved in alpha-amanitin biosynthesis researchgate.net. |
| POPB | Catalyzes cleavage and cyclization of the precursor peptide | Essential for forming the cyclic structure of amanitins (B175416) researchgate.net. |
| POPA | Housekeeping gene | Unrelated to toxin biosynthesis itself but may play a supporting role researchgate.net. |
| Unknown Enzymes | Further post-translational modifications | Specific modifications leading to this compound structure require full mapping. |
Exploration of Novel Amanitin Analogs and Derivatives for Research Tools
The potent and specific inhibition of RNAP II by alpha-amanitin has made it a valuable tool in molecular biology research. This inhibitory activity, coupled with its unique cyclic peptide structure, also positions it as a promising payload for antibody-drug conjugates (ADCs) in targeted cancer therapy researchgate.net. Future research aims to expand the utility of amanitins by exploring novel analogs and derivatives.
Key areas for future exploration include:
Development of Targeted Probes: Synthesizing amanitin derivatives with specific chemical modifications or conjugations that allow for their use as probes in studying transcription dynamics, RNAP II function, or cellular localization. This could involve fluorescent tags, biotinylation, or affinity labels.
ADC Payload Optimization: Designing and synthesizing amanitin analogs with improved pharmacokinetic properties, enhanced potency against specific cancer cell lines, or reduced off-target effects when conjugated to targeting antibodies. The ability to synthesize derivatives on solid phase, including specific modifications like tryptathionylation and macrolactamization, opens avenues for such development researchgate.net.
Investigating Other Biological Targets: While RNAP II inhibition is well-established, exploring whether modified amanitin structures can interact with or modulate other cellular targets could reveal new applications.
Advanced Structural Studies of Amanitin-RNAP II Complexes
Understanding the precise molecular interactions between amanitins and their target, RNAP II, is fundamental to comprehending their inhibitory mechanism and designing better analogs. While significant progress has been made, including the determination of high-resolution cryo-electron microscopy (cryo-EM) structures of alpha-amanitin bound to mammalian RNAP II elongation complexes researchgate.net, further advanced structural studies are crucial.
Future research directions in this area include:
Higher Resolution Structures: Obtaining even higher resolution structures of this compound (and other amatoxins) bound to various forms of RNAP II, including different species (e.g., plant, fungal) and different functional states of the polymerase, using advanced cryogenic electron microscopy (cryo-EM) and X-ray crystallography techniques.
Dynamic Interaction Studies: Employing time-resolved crystallography or cryo-EM, and advanced computational modeling to capture the dynamic process of amanitin binding and its effect on RNAP II conformational changes during transcription elongation.
Complexes with Analogs and Derivatives: Determining the structures of RNAP II complexes formed with novel amanitin analogs and derivatives developed for research or therapeutic purposes. This will provide direct feedback on how structural modifications influence binding and inhibitory efficacy.
Investigating RNAP II Variants: Studying the interaction of amanitins with naturally occurring or engineered variants of RNAP II to understand resistance mechanisms or to identify specific structural features that confer differential sensitivity.
Development of Enhanced Analytical Techniques for Research Applications
Accurate and sensitive detection and quantification of this compound are essential for various research applications, including mycology, toxicology, and studies involving its use as a biochemical tool. While methods like High-Performance Liquid Chromatography (HPLC) coupled with UV detection and mass spectrometry (MS) have been established mdpi.comresearchgate.net, there is a continuous need for enhanced analytical techniques.
Future developments in analytical methodologies should focus on:
Increased Sensitivity and Selectivity: Developing methods with lower limits of detection (LOD) and quantification (LOQ) to accurately measure this compound in complex biological matrices (e.g., blood, urine, tissues) or low-concentration environmental samples. This may involve novel sample preparation techniques, advanced chromatographic separations, and more sensitive mass spectrometry detectors.
Rapid and On-Site Detection: Creating portable or rapid assay formats (e.g., biosensors, improved ELISA kits) for quick identification of this compound in field samples or emergency situations, although the focus here is on research applications rather than clinical diagnostics.
Isotopically Labeled Standards: Expanding the use of stable isotope-labeled internal standards, such as 15N10-alpha-amanitin researchgate.net, for this compound to improve the accuracy and precision of quantitative analyses, especially in the presence of matrix effects.
Hyphenated and Advanced Techniques: Exploring the integration of advanced separation techniques (e.g., Ultra-High-Performance Liquid Chromatography - UHPLC, Supercritical Fluid Chromatography - SFC) with high-resolution mass spectrometry (HRMS) and other detection methods like Secondary Electrospray Ionization (SESI) or Direct Analysis in Real Time mass spectrometry (DART-MS) ldorganisation.com for comprehensive profiling and identification.
Metabolomic Profiling: Developing analytical approaches that can simultaneously detect and quantify this compound alongside other related amatoxins, phallotoxins, or metabolic byproducts in fungal extracts or biological samples, providing a more holistic view of toxin production and distribution.
Q & A
Basic: What methodologies are used to detect and quantify gamma-Amanitin in biological samples, and how can researchers ensure accuracy?
This compound is typically quantified using immunoassays (IA) due to its high specificity for cyclic peptide toxins. For urine or plasma samples, IA methods measure mass/volume concentrations (e.g., LOINC 74104-1 specifies a combined alpha- and this compound assay in urine) . Key considerations include:
- Sample Stability : Store at -20°C long-term to prevent degradation .
- Interference : Avoid acid/base exposure during handling, as these destroy the compound .
- Calibration : Use standardized reference materials (e.g., CAS 13567-11-8) with molar mass 902.98 g/mol .
Basic: How does this compound inhibit RNA polymerase II, and what experimental models validate this mechanism?
This compound binds RNA polymerase II (Pol II) at the bridge helix domain, blocking transcription elongation. This is validated via:
- In vitro assays : Direct inhibition of Pol II activity in nuclear extracts, measured by radiolabeled nucleotide incorporation .
- Cell-based models : Hepatocyte cultures (e.g., CA3 cells) treated with this compound show dose-dependent reductions in mRNA synthesis .
Advanced: How should researchers design experiments to assess this compound’s cytotoxicity while controlling for confounding variables?
- Independent Variables : Toxin concentration, exposure duration, and cell type (e.g., primary hepatocytes vs. immortalized lines).
- Controls : Include alpha-/beta-Amanitin as comparators, as their cytotoxicity mechanisms differ (e.g., Erdosteine mitigates alpha/beta but not this compound toxicity) .
- Endpoint Assays : Combine viability assays (MTT) with transcriptional profiling (RNA-seq) to distinguish general cytotoxicity from Pol II-specific effects .
Advanced: How can contradictory findings in this compound cytotoxicity studies be resolved?
Discrepancies often arise from cell-type specificity or experimental conditions . For example:
- In CA3 hepatocytes, this compound’s cytotoxicity is unaffected by Erdosteine, unlike alpha/beta isoforms .
- Resolution Strategies :
Advanced: What methodological improvements can optimize this compound detection in complex matrices like serum?
- Sample Preparation : Dilute serum with buffers (e.g., PBS) immediately before analysis to minimize matrix interference .
- Enhanced IA Protocols : Use monoclonal antibodies with higher affinity for this compound to reduce cross-reactivity with alpha/beta isoforms .
- Validation : Include spike-and-recovery experiments to assess accuracy in target matrices .
Basic: What is the role of this compound in studying eukaryotic transcription mechanisms?
As a selective Pol II inhibitor , this compound enables researchers to:
- Study transcription elongation dynamics using chromatin immunoprecipitation (ChIP) assays.
- Model transcriptional stress responses in diseases like cancer .
Advanced: How can researchers investigate synergistic effects between this compound and other mycotoxins?
- Experimental Design :
- Mechanistic Focus : Prioritize transcriptomic analyses to identify co-regulated pathways .
Advanced: What analytical challenges arise when interpreting this compound’s dose-response data, and how can they be addressed?
- Non-linear Kinetics : High toxin concentrations may saturate Pol II binding sites, requiring Hill equation modeling instead of linear regression .
- Threshold Effects : Use segmented regression to identify inflection points in viability curves .
- Data Transparency : Report raw data in appendices and processed data in main texts to enable reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
